molecular formula C10H8ClN3O2 B11387496 4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11387496
M. Wt: 237.64 g/mol
InChI Key: ASJJNAORLRYSNU-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a heterocyclic compound with the following structure:

Structure: ClC6H4CONHN(CH3)C(O)N(O)H\text{Structure: } \text{ClC}_6\text{H}_4\text{CONH}-\text{N}(\text{CH}_3)\text{C}(\text{O})\text{N}(\text{O})\text{H} Structure: ClC6​H4​CONH−N(CH3​)C(O)N(O)H

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride, followed by further reactions to yield the desired product . Detailed reaction conditions and mechanisms would be essential to explore further.

Industrial Production: While specific industrial production methods may vary, researchers have synthesized 1,2,4-oxadiazoles as anti-infective agents. These compounds exhibit antibacterial, antiviral, and anti-leishmanial activities. The development of efficient large-scale production methods remains an ongoing area of interest.

Chemical Reactions Analysis

Reactivity: 4-Chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in determining the outcome of these reactions.

Major Products: The specific products formed from these reactions would depend on the reaction conditions and substituents. Further research and experimentation are necessary to elucidate the detailed reaction pathways and major products.

Scientific Research Applications

Chemistry: Researchers explore the compound’s potential in medicinal chemistry, drug discovery, and materials science. Its unique structure and reactivity make it an intriguing candidate for designing novel chemical entities.

Biology and Medicine: Studies investigate its biological activities, such as antimicrobial properties, enzyme inhibition, and potential therapeutic applications. Researchers aim to harness its effects for combating infectious diseases.

Industry: In industry, this compound may find applications in agrochemicals, pharmaceuticals, and materials. Its diverse properties make it an attractive target for further exploration.

Mechanism of Action

The precise mechanism by which 4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide exerts its effects remains an active area of research. Molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

Uniqueness: Highlighting its uniqueness, this compound stands out among other 1,2,4-oxadiazoles due to its specific substitution pattern and potential biological activities.

Similar Compounds: While I don’t have a specific list of similar compounds at the moment, exploring related structures and their properties would provide valuable insights.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(14-16-13-6)12-10(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)

InChI Key

ASJJNAORLRYSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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